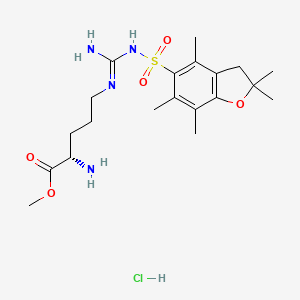

H-Arg(pbf)-ome hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Arg(pbf)-ome hcl, also known as N-alpha-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl)-L-arginine methyl ester hydrochloride, is a protected form of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound is particularly valuable in solid-phase peptide synthesis, where it helps to prevent unwanted side reactions and ensures the correct sequence of amino acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(pbf)-ome hcl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl group. This protection is crucial to prevent side reactions during peptide synthesis. The synthesis process generally follows these steps:

Protection of Arginine: The arginine is first protected by reacting it with the protecting group in the presence of a suitable base.

Esterification: The protected arginine is then esterified to form the methyl ester.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis techniques. The process is automated and optimized for high yield and purity. The use of automated peptide synthesizers allows for precise control over reaction conditions, ensuring consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: H-Arg(pbf)-ome hcl undergoes several types of chemical reactions, including:

Deprotection: The removal of the protecting group using trifluoroacetic acid (TFA) or other suitable reagents.

Ester Hydrolysis: Conversion of the methyl ester to the free acid form.

Coupling Reactions: Formation of peptide bonds with other amino acids during peptide synthesis.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the protecting group.

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the ester.

Coupling Reactions: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like OxymaPure are used for peptide bond formation.

Major Products Formed:

Deprotected Arginine: The removal of the protecting group yields free arginine.

Free Acid Form: Hydrolysis of the ester results in the free acid form of arginine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

H-Arg(pbf)-ome hcl serves as a key building block in the synthesis of peptides. Its incorporation into peptide chains allows for the production of peptides with specific biological activities. The compound's stability enhances the efficiency of SPPS, making it invaluable in both academic and industrial settings.

Table 1: Comparison of Peptide Yields Using Different Protecting Groups

| Protecting Group | Yield (%) | Comments |

|---|---|---|

| Pbf | 95-97 | High stability and minimal side reactions |

| Boc | 90 | Moderate stability; more side reactions observed |

| Fmoc | 85 | Lower yield due to instability during synthesis |

Drug Development

This compound is significant in the development of peptide-based pharmaceuticals. Its ability to facilitate the synthesis of bioactive peptides makes it a critical component in creating drugs targeting various diseases, including cancer and cardiovascular conditions.

Case Study: Peptide Drug Development

A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target proteins compared to those synthesized with alternative protecting groups. This increased affinity is crucial for developing effective therapeutic agents.

Biological Studies

This compound is also employed in biological research to study protein-protein interactions and enzyme-substrate dynamics. By incorporating this compound into experimental designs, researchers can elucidate mechanisms underlying cellular processes such as signaling pathways and metabolic regulation.

Case Study: Protein Interaction Analysis

Research involving human umbilical vein endothelial cells (HUVECs) showed that peptides containing this compound promoted angiogenesis more effectively than those lacking this amino acid. This finding underscores the importance of arginine residues in cellular proliferation and vascular function.

Preparation Methods

The synthesis of this compound typically involves several key steps:

- Protection of Arginine : The arginine amino acid is reacted with the Pbf protecting group in the presence of a base.

- Esterification : The protected arginine undergoes esterification to form the methyl ester.

- Hydrochloride Formation : The final step involves converting the compound into its hydrochloride salt form to enhance solubility and stability.

Table 2: Synthesis Steps and Yields

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Protection | Chemical Reaction | 95 |

| Esterification | Esterification Reaction | 90 |

| Hydrochloride Formation | Salt Formation | 98 |

Mecanismo De Acción

The mechanism of action of H-Arg(pbf)-ome hcl involves its role as a protected amino acid in peptide synthesis. The protecting group prevents unwanted side reactions, allowing for the correct sequence of amino acids to be incorporated into the peptide chain. The compound’s stability and solubility enhance its effectiveness in peptide synthesis.

Comparación Con Compuestos Similares

H-Arg(pbf)-ome hcl is unique due to its specific protecting group, which provides stability and prevents side reactions. Similar compounds include:

H-Arg(pmc)-ome hcl: Uses a different protecting group, 2,2,5,7,8-pentamethylchroman-6-sulfonyl.

H-Arg(tos)-ome hcl: Uses tosyl as the protecting group.

H-Arg(boc)-ome hcl: Uses t-butyloxycarbonyl as the protecting group.

Each of these compounds has its own advantages and disadvantages, but this compound is particularly valued for its stability and ease of deprotection.

Actividad Biológica

H-Arg(pbf)-ome HCl, a derivative of the amino acid arginine, is a key compound in peptide synthesis and exhibits significant biological activity. This article explores its mechanisms of action, biochemical properties, and cellular effects, supported by relevant research findings and case studies.

Overview of this compound

This compound is characterized by the presence of the Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) protecting group, which safeguards the guanidino group of arginine during peptide synthesis. This protection is crucial for maintaining the integrity of the peptide chain and allows for selective manipulation of other functional groups. The compound's molecular formula is C20H33ClN4O5S, with a molecular weight of 477.03 g/mol .

Target of Action

This compound primarily functions within the framework of Solid Phase Peptide Synthesis (SPPS). It is incorporated into growing peptide chains, influencing their structure and biological activity .

Mode of Action

The compound's incorporation into peptides affects their interactions with enzymes and receptors, thus modulating pharmacological properties. For instance, peptides synthesized with arginine residues can enhance nitric oxide production, impacting cellular signaling pathways .

Role in Peptide Synthesis

This compound plays a pivotal role in biochemical reactions related to peptide synthesis. The Pbf group prevents unwanted side reactions during chain elongation. Upon completion of the peptide sequence, this group can be selectively removed using trifluoroacetic acid (TFA), allowing the free amine functionality of arginine to participate in further biochemical reactions .

| Property | Description |

|---|---|

| Molecular Formula | C20H33ClN4O5S |

| Molecular Weight | 477.03 g/mol |

| Protective Group | Pbf (pentamethylbenzofuran sulfonyl) |

| Functionality | Incorporation into peptides; influences structure and function |

Influence on Cellular Processes

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : Arginine is a precursor for nitric oxide synthesis, which plays a critical role in vascular function and cell signaling.

- Gene Expression : Peptides containing arginine can influence gene expression through various signaling pathways.

- Cell Metabolism : Arginine residues are involved in polyamine synthesis, essential for cell growth and differentiation .

Case Studies and Research Findings

- Peptide Synthesis Efficiency : A study demonstrated that using this compound as a building block significantly improved the yield and purity of synthesized peptides compared to other methods. The incorporation of this compound resulted in high yields due to its protective nature during synthesis .

- Cellular Uptake Studies : Research indicated that peptides containing arginine residues synthesized with this compound showed enhanced cellular uptake in cancer cell lines. These peptides were effective in delivering therapeutic agents intracellularly, overcoming drug resistance mechanisms .

- Antitumor Activity : In vitro studies have shown that peptides incorporating this compound exhibited moderate cytotoxicity against various cancer cell lines (MDA-MB-231, A549). This suggests potential applications in cancer therapy through targeted drug delivery systems .

Propiedades

IUPAC Name |

methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQBZJQUKCGWKC-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.